1-(3-hydroxypropyl)-4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one
Description
Properties
IUPAC Name |
4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(3-hydroxypropyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c25-13-5-12-24-18-10-3-8-16(18)20(22-21(24)27)28-14-19(26)23-11-4-7-15-6-1-2-9-17(15)23/h1-2,6,9,25H,3-5,7-8,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXNXXQSFVSOJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)N3CCCC4=CC=CC=C43)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-hydroxypropyl)-4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a complex organic molecule with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in medical applications. This article provides a comprehensive review of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions that may include the formation of intermediates such as tetrahydroquinoline derivatives. The structural complexity arises from the incorporation of various functional groups that enhance its biological activity.
Synthetic Route Overview
- Step 1: Formation of tetrahydroquinoline precursor.
- Step 2: Introduction of the sulfanyl group.
- Step 3: Attachment of the cyclopentapyrimidinone moiety.
This synthetic pathway allows for the modulation of biological properties through structural variations.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is hypothesized that the compound may exhibit:
- Enzyme Inhibition: Potentially inhibiting enzymes involved in disease pathways.
- Receptor Modulation: Altering receptor activity which can influence cellular signaling pathways.
Antiviral Activity
Recent studies have indicated that similar compounds exhibit antiviral properties. For instance, derivatives containing tetrahydroquinoline structures have shown promise against various viral infections, including coronaviruses .
Cytotoxicity
Research has demonstrated that compounds with similar structural motifs can exhibit cytotoxic effects on cancer cell lines. A study on N-substituted benzyl derivatives indicated strong inhibitory activity against murine leukemia WEHI-3 cells, suggesting that our compound may also possess cytotoxic properties .
Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Cytotoxicity | Dose-dependent inhibition in leukemia cells | |
| Enzyme Inhibition | Potential modulation of key metabolic enzymes |
Case Studies
Case Study 1: Antiviral Efficacy
A series of tetrahydroisoquinoline derivatives were synthesized and tested for their antiviral activity against human coronaviruses (HCoV-229E and HCoV-OC43). The results indicated that certain modifications significantly enhanced antiviral potency, suggesting a promising avenue for further exploration with our compound .
Case Study 2: Cancer Cell Line Testing
In vitro studies on structurally similar compounds revealed significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis highlighted that specific substitutions led to increased potency against murine leukemia cells .
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with other cyclopenta[d]pyrimidin-2-one derivatives, differing primarily in substituents:
Key Observations :
- The 3-hydroxypropyl group in the target compound may improve water solubility compared to alkyl or diethylamino substituents in analogs .
Implications for the Target Compound :
- The hydroxypropyl-sulfanyl linkage could enhance solubility and antifungal activity, akin to cyclopenta[b]thiophenes .
Solubility and Physicochemical Properties
Water solubility is a critical factor for drug-likeness. Cyclopenta[b]thiophenes demonstrate that increased H2O interactions correlate with higher antifungal activity . The target compound’s 3-hydroxypropyl group likely improves solubility compared to analogs with purely lipophilic substituents (e.g., diethylamino or isopropylsulfanyl groups in ). However, the bulky tetrahydroquinolin moiety may offset this advantage, necessitating further empirical validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
